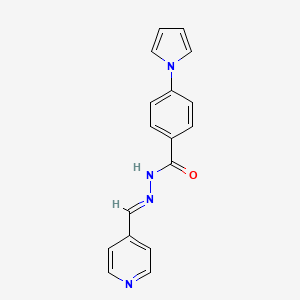
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide, also known as PYB-Hydrazone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative that is synthesized by the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 4-pyridinecarboxaldehyde.
Aplicaciones Científicas De Investigación
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neuroprotection, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to protect neurons from oxidative stress and inflammation. In antimicrobial activity, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to have various biochemical and physiological effects. In cancer cells, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In neurons, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In bacterial cells, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to disrupt the cell membrane and inhibit bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for long periods without degradation. However, there are some limitations to using N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee in lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. It also has a high melting point, which can make it difficult to dissolve in some solvents.
Direcciones Futuras
There are several future directions for research on N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee. One area of research is to investigate the potential of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and bacterial infections. Another area of research is to explore the mechanism of action of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee in more detail to better understand how it exerts its effects. Additionally, research can be conducted to optimize the synthesis method of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee to improve the yield and purity of the product. Finally, research can be conducted to develop new derivatives of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee with improved properties such as increased solubility and bioavailability.
Conclusion
In conclusion, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee is a promising chemical compound that has potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. The synthesis method is straightforward, and the compound has been shown to have various biochemical and physiological effects. However, there are some limitations to using N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee in lab experiments, and further research is needed to fully understand its mechanism of action and to optimize its properties for future applications.
Métodos De Síntesis
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee is synthesized by the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base and a solvent. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-19-13-14-7-9-18-10-8-14)15-3-5-16(6-4-15)21-11-1-2-12-21/h1-13H,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBMLKPGDHBHBX-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

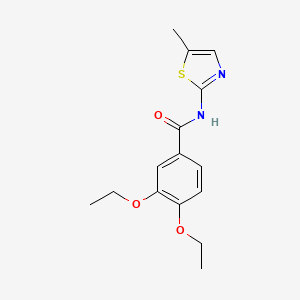
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)

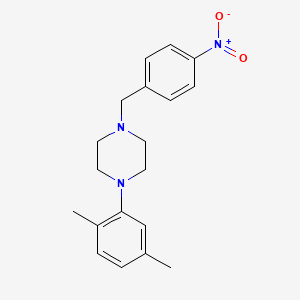
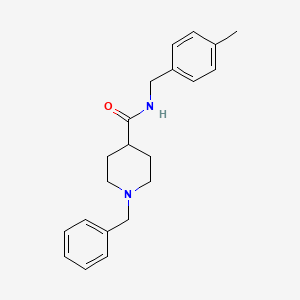
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)


![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
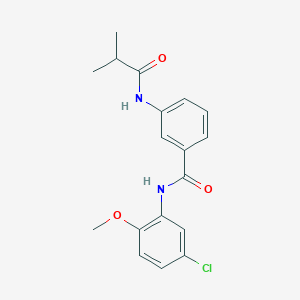
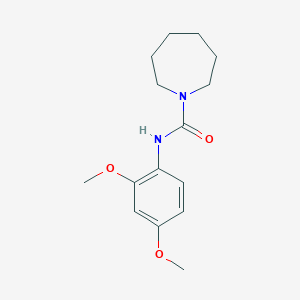
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)